Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate
Description
Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate (molecular formula: C₁₇H₁₇ClN₂O₃S, molar mass: 364.85 g/mol) is a sulfur-containing pyrimidine derivative with a propanoate ester backbone . The compound features a 4-chlorophenyl substituent attached to the pyrimidine ring, linked via a sulfanyl (-S-) group to the ethyl propanoate moiety.
Properties
IUPAC Name |
ethyl 2-[5-(4-chlorophenyl)pyrimidin-2-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-3-20-14(19)10(2)21-15-17-8-12(9-18-15)11-4-6-13(16)7-5-11/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPNKQSLSRVERW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C=N1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through a condensation reaction between an appropriate amine and a β-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution.
Attachment of the Sulfanylpropanoate Moiety: The sulfanylpropanoate moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high purity and yield. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfanyl group to a sulfonyl group.
Reduction: Reduction reactions can reduce the pyrimidinyl core.
Substitution: Substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide, potassium hydroxide).
Major Products Formed:
Oxidation: Formation of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfonyl}propanoate.
Reduction: Formation of Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]methyl}propanoate.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate has been investigated for its potential in treating various diseases due to its unique chemical structure, which allows it to interact with multiple biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models, suggesting that modifications to the pyrimidine core can enhance anticancer activity .
Antimicrobial Properties
The compound's sulfanyl group may contribute to its antimicrobial efficacy. Research has shown that sulfanyl-containing compounds can disrupt bacterial cell membranes and inhibit growth.
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in the substituents on the pyrimidine ring can significantly affect its biological activity.
Key Findings:
- Substituents at the 4-position of the phenyl ring enhance lipophilicity, improving membrane permeability.
- Modifications on the sulfanyl group can alter the compound's reactivity and interaction with biological targets.
Mechanism of Action
The mechanism by which Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pesticide Chemistry
The compound shares structural motifs with several pesticidal agents, particularly ethyl propanoate derivatives and heterocyclic sulfur-containing compounds. Below is a comparative analysis based on substituents, functional groups, and reported uses:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Group Analysis
(a) Ester Backbone and Substitutions
- Target Compound: The ethyl propanoate group is common in systemic herbicides, enhancing lipid solubility and cellular uptake . The sulfanyl linkage (-S-) between the pyrimidine and propanoate may confer resistance to hydrolysis compared to ether (-O-) or amine (-NH-) linkages in analogs like fenoxaprop or ethoxysulfuron.
- Fenoxaprop/Quizalofop: These herbicides utilize phenoxypropanoate scaffolds with oxygen-based linkages (benzoxazolyloxy or quinoxalinyloxy). The absence of sulfur in their linkages may reduce stability under oxidative conditions compared to the target compound .
(b) Heterocyclic Systems
- Pyrimidine vs.
- Pyrazophos: Incorporates a pyrazolopyrimidine system with a phosphorothioate group, typical of organophosphate fungicides. The target compound lacks phosphorus, suggesting a different mode of action .
(c) Chlorophenyl Group
- The 4-chlorophenyl substituent in the target compound increases lipophilicity, likely enhancing membrane penetration compared to non-halogenated analogs. Similar chlorinated aryl groups are seen in chlorobenzilate (Ethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate, a miticide) .
Biological Activity
Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including the mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H15ClN2O2S
- Molecular Weight : 322.8 g/mol
The biological activity of this compound can be attributed to its structural features, particularly the pyrimidine and sulfanyl groups. These components are known to interact with various biological targets, influencing metabolic pathways and cellular processes.
Biological Activities
-
Hypolipidemic Effects :
- A study indicated that similar compounds in the same class exhibited significant reductions in serum cholesterol and triglyceride levels in animal models. For instance, a related compound reduced cholesterol by 23% and triglycerides by 35% in normal rats at a dose of 0.05% .
- This compound may exhibit similar hypolipidemic properties, warranting further investigation.
- Antiplatelet Activity :
- Metabolism Studies :
Case Studies
- Case Study 1 : In a controlled study involving Sprague-Dawley rats, compounds similar to this compound were administered to evaluate their lipid-lowering effects. Results demonstrated significant reductions in serum lipid levels, supporting the hypothesis that this class of compounds may be beneficial for treating dyslipidemia .
- Case Study 2 : Another investigation into the antiplatelet effects revealed that derivatives could significantly inhibit platelet activation markers, suggesting their potential role in preventing thrombotic events .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
